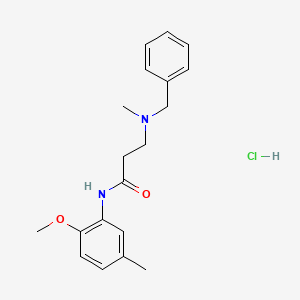![molecular formula C18H19ClN4OS B3944110 [3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]methyl carbamimidothioate;hydrochloride](/img/structure/B3944110.png)
[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]methyl carbamimidothioate;hydrochloride
Overview
Description
[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]methyl carbamimidothioate;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with methoxyphenyl and phenyl groups, and a carbamimidothioate moiety, making it a unique structure for diverse chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]methyl carbamimidothioate;hydrochloride typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of the methoxyphenyl and phenyl groups through electrophilic aromatic substitution reactions. The final step includes the formation of the carbamimidothioate moiety, which can be achieved through the reaction of the pyrazole derivative with thiocarbamoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]methyl carbamimidothioate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamimidothioate moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, [3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]methyl carbamimidothioate;hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows for the design of drugs targeting specific molecular pathways, potentially leading to the development of new treatments for diseases.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and versatility make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of [3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]methyl carbamimidothioate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being investigated.
Comparison with Similar Compounds
Similar Compounds
- [3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]methyl carbamimidothioate
- [3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]methyl carbamimidothioate;hydrobromide
- [3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]methyl carbamimidothioate;hydroiodide
Uniqueness
Compared to similar compounds, [3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]methyl carbamimidothioate;hydrochloride exhibits unique properties due to the presence of the hydrochloride moiety. This can influence its solubility, stability, and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl carbamimidothioate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS.ClH/c1-23-16-9-7-13(8-10-16)17-14(12-24-18(19)20)11-22(21-17)15-5-3-2-4-6-15;/h2-11H,12H2,1H3,(H3,19,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKFTELESOWHRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2CSC(=N)N)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-methylphenoxy)ethyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B3944032.png)
![1-{2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}pyrrolidine-2,5-dione](/img/structure/B3944034.png)
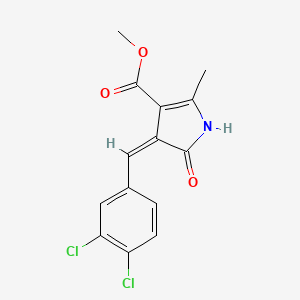
![7-[(2-chlorophenyl)methoxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B3944041.png)
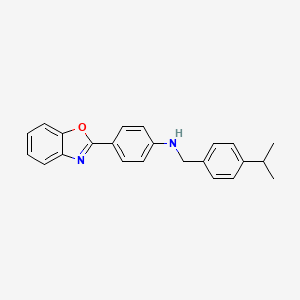
![4-[(2,2-dimethylpropanoyl)amino]-N-(2-hydroxy-5-nitrophenyl)benzamide](/img/structure/B3944050.png)
![N-(2,6-dimethylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methylpentanamide (non-preferred name)](/img/structure/B3944059.png)
![ethyl 4-{[(1-isobutyl-1H-imidazol-5-yl)methyl]amino}piperidine-1-carboxylate](/img/structure/B3944066.png)
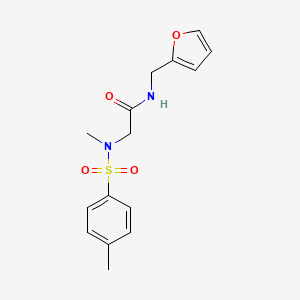
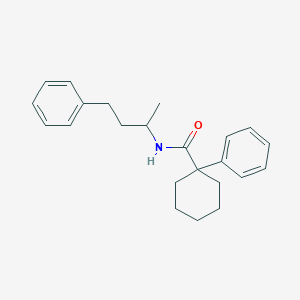
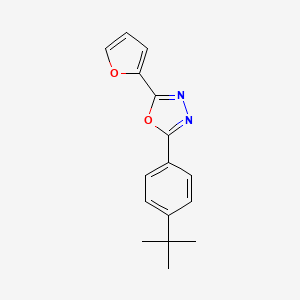
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B3944093.png)
![1-(4-Methoxyphenyl)sulfonyl-4-[(2-nitrophenyl)methyl]piperazine;oxalic acid](/img/structure/B3944101.png)
